6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol
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Overview
Description
6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3BrClF2NO. It is a pyridine derivative that contains bromine, chlorine, and difluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol typically involves the introduction of bromine, chlorine, and difluoromethyl groups onto a pyridine ring. One common method involves the use of halogenation reactions where bromine and chlorine are introduced to the pyridine ring under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, making it a valuable moiety in drug design. The bromine and chlorine atoms can also influence the compound’s reactivity and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
2-Bromo-5-(difluoromethyl)pyridine:
5-Bromo-2-chloro-pyridin-3-ol:
Uniqueness
6-Bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol is unique due to the presence of both bromine and chlorine atoms along with the difluoromethyl group. This combination of substituents provides the compound with distinct chemical properties, making it a valuable building block in organic synthesis and a potential lead compound in drug discovery .
Properties
Molecular Formula |
C6H3BrClF2NO |
---|---|
Molecular Weight |
258.45 g/mol |
IUPAC Name |
6-bromo-5-chloro-2-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3BrClF2NO/c7-5-2(8)1-3(12)4(11-5)6(9)10/h1,6,12H |
InChI Key |
QZCBGPCEFMODJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Br)C(F)F)O |
Origin of Product |
United States |
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